
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is particularly interesting because of its unique structure, which combines an indole core with a trifluoromethoxyphenyl group, potentially leading to diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like indole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification processes such as crystallization or chromatography would be essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, they can act as agonists or antagonists to certain receptors, modulating cellular responses and signaling pathways .
類似化合物との比較
Similar Compounds
4-Hydroxyindole-3-acetic acid: A metabolite of psilocybin and psilocin, known for its role in plant hormone regulation.
4-Hydroxyphenylacetic acid: A phenolic acid used in various chemical syntheses.
Uniqueness
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid stands out due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This unique feature may enhance its potential in drug development and other scientific applications.
特性
分子式 |
C17H12F3NO4 |
|---|---|
分子量 |
351.28 g/mol |
IUPAC名 |
2-[4-hydroxy-6-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-12-3-1-2-9(4-12)10-5-13-16(14(22)6-10)11(8-21-13)7-15(23)24/h1-6,8,21-22H,7H2,(H,23,24) |
InChIキー |
OHTWQFNWOFSDFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)O)C(=CN3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



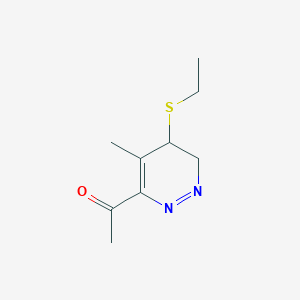
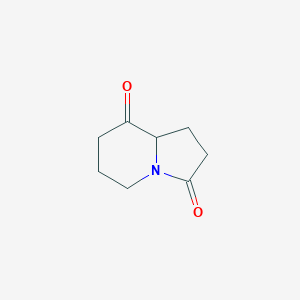
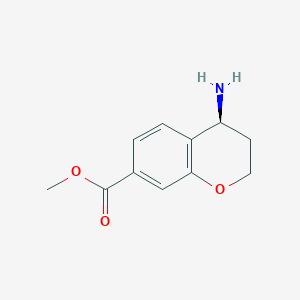

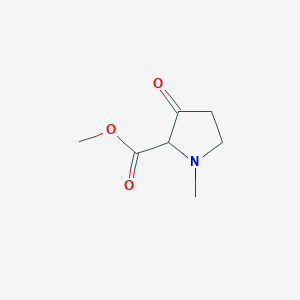
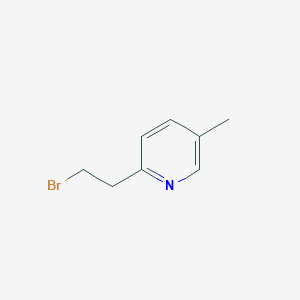
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
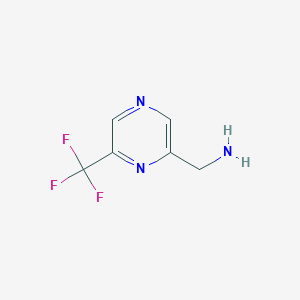
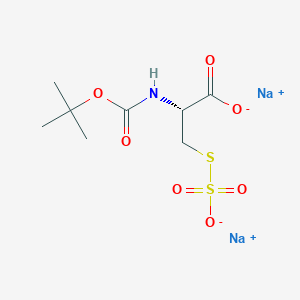
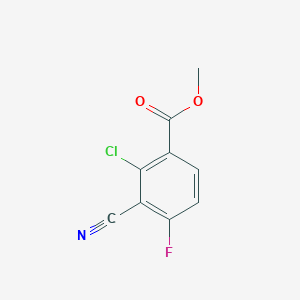
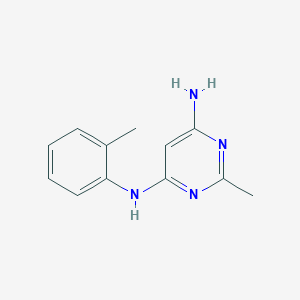
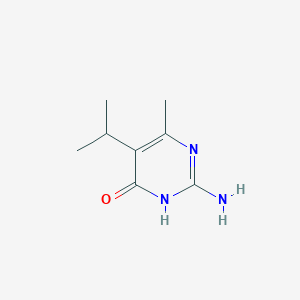
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
